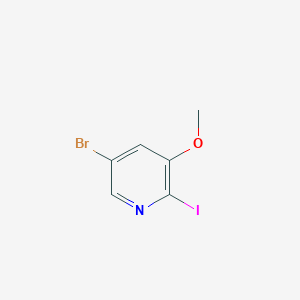
2-(Morpholine-4-sulfonyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Morpholine-4-sulfonyl)benzaldehyde is a chemical compound that is part of a broader class of sulfonyl-containing molecules. These compounds are of interest due to their potential applications in various chemical reactions and their biological significance. The morpholine moiety, in particular, is a versatile functional group that can participate in a variety of chemical transformations and is often found in biologically active molecules .
Synthesis Analysis
The synthesis of compounds related to 2-(Morpholine-4-sulfonyl)benzaldehyde can be achieved through different methods. For instance, electrochemical synthesis has been employed to produce 4-morpholino-2-(arylsulfonyl)benzenamines, which involves the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids . Additionally, the preparation of substituted 4-(alka-1,2-dienylsulfinyl)morpholines has been reported, which involves the reaction with morpholine-4-sulfenyl chloride and subsequent conversion into sulfinic esters and alkynes .
Molecular Structure Analysis
The molecular structure of N-sulfonyl morpholines, which are closely related to 2-(Morpholine-4-sulfonyl)benzaldehyde, has been studied using variable-temperature (1)H NMR spectroscopy and X-ray crystallography. These studies reveal the chair conformation of the morpholine ring and the orientation of the sulfonyl group . Additionally, the crystal structure of a related compound, N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, shows the benzene rings bridged by the sulfonamide group and the morpholine ring adopting a chair conformation .
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions. For example, they can undergo cross-benzoin reactions catalyzed by triazolium salts, which are highly chemoselective and can yield excellent results with various substituted benzaldehyde derivatives . Alkylation reactions have also been studied, where morpholin-4-yl derivatives can be lithiated and then treated with alkyl iodides to give alkylated products . Furthermore, the Mannich reaction has been applied to morpholinium salts to produce aminomethylated dihydropyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Morpholine-4-sulfonyl)benzaldehyde and related compounds are influenced by the presence of the sulfonyl and morpholine groups. These groups can affect the solubility, boiling point, and stability of the molecules. The sulfonyl group, in particular, can enhance the reactivity of adjacent functional groups, as seen in the chemoselective reactions and the formation of metal complexes . The morpholine ring's conformation also plays a role in the molecules' physical properties, as it can influence the overall shape and steric interactions within the molecule .
Mechanism of Action
Target of Action
The primary targets of 2-(Morpholine-4-sulfonyl)benzaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of 2-(Morpholine-4-sulfonyl)benzaldehyde’s action are currently unknown . Understanding these effects requires further experimental studies.
properties
IUPAC Name |
2-morpholin-4-ylsulfonylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-9-10-3-1-2-4-11(10)17(14,15)12-5-7-16-8-6-12/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDGTTZDQFKUBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640473 |
Source


|
| Record name | 2-(Morpholine-4-sulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholine-4-sulfonyl)benzaldehyde | |
CAS RN |
862500-24-1 |
Source


|
| Record name | 2-(Morpholine-4-sulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)
![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)


